4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and a benzamide moiety, which is a common structural motif in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar thieno[2,3-d]pyrimidin-4-one scaffolds have been found to inhibit phosphodiesterase10a (pde10a) , a potential therapeutic target for several neurodegenerative disorders .
Mode of Action
A compound with a similar cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold was found to inhibit pde10a by forming three hydrogen bonds with asn226, thr187, and asp228, and two aromatic interactions with tyr78 and phe283 .
Biochemical Pathways
Pde10a, a potential target of similar compounds, is known to regulate the magnitude and duration of camp/cgmp elevation, which is crucial for neuronal signal transduction and synaptic transmission . Inhibition of PDE10A can lead to changes in neuronal cell functions in the central nervous system .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity against pde10a , potentially leading to changes in neuronal cell functions in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the construction of the thienopyrimidine core followed by the introduction of the benzamide group. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring. This is followed by the attachment of the isopropylthio group and the benzamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the thienopyrimidine core and have similar biological activities.
Benzo[4,5]thieno[2,3-b]pyridine derivatives:
Uniqueness
4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the specific combination of the thienopyrimidine core and the benzamide moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.
Biological Activity
4-(Isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound belonging to the thienopyrimidine class, which is recognized for its diverse biological activities and potential therapeutic applications. The compound features a thienopyrimidine core and a benzamide moiety, contributing to its unique pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H18N3OS2
- IUPAC Name : 4-propan-2-ylsulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
This compound's structural attributes enable it to interact with various biological targets, influencing its pharmacodynamics.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. The thienopyrimidine core allows for interactions with protein targets, potentially modulating their activity. Research indicates that compounds within this class may exhibit inhibitory effects on kinases and other critical enzymes involved in disease processes.
Antiviral Activity
Recent studies have explored the antiviral potential of thienopyrimidine derivatives against viruses such as Ebola and Marburg. For instance, related compounds have demonstrated efficacy in inhibiting viral entry and replication, suggesting that this compound may also possess similar properties. In vitro assays have shown promising results in terms of metabolic stability and selectivity against viral targets .
Anticancer Properties
Thienopyrimidine derivatives have been investigated for their anticancer activities. In various cell line studies, these compounds have exhibited cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific biological pathways affected by this compound are still under investigation but may involve the modulation of signaling pathways related to tumor growth .
Case Studies
Several studies have highlighted the biological activity of thienopyrimidine derivatives:
- Study on Antiviral Efficacy : A series of thienopyrimidine compounds were tested for their ability to inhibit Ebola virus entry. Compounds similar to this compound showed IC50 values in the nanomolar range, indicating potent antiviral activity .
- Anticancer Activity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, derivatives exhibited significant inhibition of cell growth with IC50 values ranging from 5 to 20 µM. The mechanism was linked to apoptosis induction via caspase activation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Antiviral, Anticancer | TBD |
Thieno[2,3-d]pyrimidine Derivative A | Structure | Antiviral | <10 |
Thieno[2,3-b]pyridin Derivative B | Structure | Anticancer | <20 |
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10(2)22-12-5-3-11(4-6-12)15(20)19-14-13-7-8-21-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGVBNQSJCMWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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